Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen-Bonding Capacity Versus 1-Azaspiro[4.4]nonane
Replacement of the endocyclic oxygen in 1-oxa-4-azaspiro[4.4]nonane with a methylene group yields 1-azaspiro[4.4]nonane (CAS 176-03-4). This single-atom change produces a measurable shift in three key drug-likeness parameters: LogP increases from 0.6 to 1.4, topological polar surface area (TPSA) decreases from 21.3 Ų to 12 Ų, and hydrogen bond acceptor count drops from 2 to 1 [1][2]. The higher LogP of the aza-only analog predicts ~6-fold greater lipophilicity, while the reduced TPSA and HBA count diminish aqueous solubility and polar interaction capacity. These differences are consequential for CNS drug design, where optimal TPSA values lie between 20–80 Ų for blood–brain barrier penetration [3].
| Evidence Dimension | Physicochemical property comparison (LogP, TPSA, HBA count) |
|---|---|
| Target Compound Data | LogP = 0.6; TPSA = 21.3 Ų; HBA = 2; HBD = 1; MW = 127.18 g·mol⁻¹; rotatable bonds = 0 |
| Comparator Or Baseline | 1-Azaspiro[4.4]nonane (CAS 176-03-4): LogP = 1.4 (XLogP3); TPSA = 12 Ų; HBA = 1; HBD = 1; MW = 125.21 g·mol⁻¹; rotatable bonds = 0 |
| Quantified Difference | ΔLogP = −0.8 (target is ~6-fold less lipophilic); ΔTPSA = +9.3 Ų (77.5% larger); ΔHBA = +1 |
| Conditions | Computed/predicted properties (PubChem, Molaid); XLogP3 algorithm for 1-azaspiro[4.4]nonane; Molinspiration-type LogP for target |
Why This Matters
The lower LogP and higher TPSA of 1-oxa-4-azaspiro[4.4]nonane make it preferable for fragment libraries targeting oral bioavailability and CNS exposure, where excessive lipophilicity is a known liability.
- [1] Molaid. 1-Oxa-4-aza-spiro<4.4>nonan | 176-29-4. Computed properties: LogP 0.6, TPSA 21.3 Ų, HBA 2, HBD 1, rotatable bonds 0, MW 127.186. View Source
- [2] PubChem. 1-Azaspiro[4.4]nonane, CID 19770737, CAS 176-03-4. Computed properties: XLogP3 1.4, TPSA 12 Ų, HBA 1, HBD 1, rotatable bonds 0, MW 125.21 g·mol⁻¹. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
